Product packaging for 2-Ethynyladamantan-2-ol(Cat. No.:)

2-Ethynyladamantan-2-ol

Cat. No.: B8769290
M. Wt: 176.25 g/mol
InChI Key: ODEVDECXRUVZAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyladamantan-2-ol (CAS 70887-49-9) is a high-value, polycyclic organic compound of interest in advanced synthetic chemistry and materials science. Its molecular formula is C12H16O, with an average mass of 176.259 Da . This compound is synthesized by the reaction of adamantan-2-one with lithium acetylide . Its key structural feature is a rigid adamantane cage bearing both hydroxyl and ethynyl functional groups on the same carbon atom, making it a versatile building block for constructing complex molecular architectures. A significant area of application is in the study of novel hydrogen bonding networks. Neutron diffraction analysis has confirmed that this compound forms a short, linear O–H···π hydrogen bond, where the hydroxyl proton interacts with the midpoint of the ethynyl group's triple bond on an adjacent molecule. This is a key example of an unconventional hydrogen bond that directs the formation of specific supramolecular synthons in the solid state . Furthermore, the compound serves as a key intermediate in the Ritter reaction with nitriles (e.g., acetonitrile) under acidic conditions, leading to the formation of acetamido derivatives such as 2-acetylamino-2-ethynyladamantane. This reactivity demonstrates its utility in generating novel nitrogen-containing adamantane structures through classical carbocation intermediates . Researchers value this compound for exploring non-covalent interactions, synthesizing complex chemical entities, and developing new materials with tailored solid-state properties. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B8769290 2-Ethynyladamantan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-ethynyladamantan-2-ol

InChI

InChI=1S/C12H16O/c1-2-12(13)10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11,13H,3-7H2

InChI Key

ODEVDECXRUVZAJ-UHFFFAOYSA-N

Canonical SMILES

C#CC1(C2CC3CC(C2)CC1C3)O

Origin of Product

United States

Synthetic Methodologies for 2 Ethynyladamantan 2 Ol

Established Reaction Pathways for 2-Ethynyladamantan-2-ol Synthesis

The principal and most well-documented method for synthesizing this compound is through the addition of an ethynyl (B1212043) nucleophile to 2-adamantanone (B1666556). This reaction is typically achieved using a Grignard reagent or an alkali metal acetylide.

Grignard Reagent Addition to 2-Adamantanone

The addition of ethynylmagnesium bromide to 2-adamantanone is a common and effective method for the preparation of this compound. researchgate.netontosight.ai This reaction involves the nucleophilic attack of the ethynyl Grignard reagent on the electrophilic carbonyl carbon of 2-adamantanone. pressbooks.pub The resulting magnesium alkoxide is then protonated during an acidic workup to yield the final tertiary alcohol product. youtube.com The reaction is typically carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF). researchgate.netontosight.ai

Another established pathway involves the use of lithium acetylide for the ethynylation of 2-adamantanone. smolecule.com Sodium acetylide has also been documented as a reagent for this transformation. sigmaaldrich.com

Optimization of Reaction Conditions and Yield for this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In batch synthesis, it has been observed that allowing the propargyl alcohol anion to warm to temperatures above -10°C before quenching can lead to a retro-Favorskii reaction, resulting in the isolation of the starting ketone, 2-adamantanone. durham.ac.uk Interestingly, proportionally higher conversions to the desired product were achieved using lower stoichiometries of the Grignard reagent, and higher isolated yields were obtained when the reaction was worked up immediately after the Grignard addition. durham.ac.uk

Differential scanning calorimetry (DSC) studies have shown that this compound can undergo de-ethynylation at temperatures above 160°C, liberating acetylene (B1199291) and reverting to 2-adamantanone. researchgate.netresearchgate.net This highlights the thermal sensitivity of the product and the importance of temperature control during synthesis and purification.

Advanced Synthetic Approaches Utilizing Flow Chemistry for this compound Production

Flow chemistry has emerged as a powerful tool for chemical synthesis, offering advantages in terms of safety, scalability, and process control. nih.gov The synthesis of this compound has been successfully translated to a continuous flow process.

In a flow setup, a 0.5 M solution of 2-adamantanone in THF and a 0.5 M solution of ethynylmagnesium bromide in THF were delivered to precooling loops before being combined in a reactor coil. researchgate.net Initial attempts using a cryo-flow reactor at -20°C resulted in an approximate 50% yield. researchgate.net However, it was discovered that cryogenic conditions were detrimental to the reaction in a flow system. researchgate.net

Optimization of the flow process revealed that conducting the reaction at a higher temperature of 40°C in a 14 mL reactor coil led to a significantly improved isolated yield of 80% on a 0.30 mol scale. researchgate.net Further refinement of the flow process, which completely eliminated the buildup of precipitates and allowed for steady-state operation, resulted in an even higher isolated yield of 90%. researchgate.net

Comparative Analysis of Synthetic Efficiency and Scalability

The transition from batch to flow chemistry for the synthesis of this compound presents a clear improvement in both yield and scalability. While batch processes are effective on a laboratory scale, they can be hampered by issues such as temperature control and the reversibility of the reaction. durham.ac.uk

Flow chemistry offers superior control over reaction parameters, such as temperature and residence time, which is particularly beneficial for managing the exothermic nature of the Grignard addition and preventing the thermal degradation of the product. researchgate.net The ability to operate in a continuous manner also allows for safer handling of reagents and a more straightforward path to large-scale production. The increase in isolated yield from approximately 50% in initial flow setups to 90% in an optimized, continuous process underscores the efficiency gains offered by this modern synthetic approach. researchgate.net

Below is a comparative table summarizing the yields obtained through different synthetic methodologies for this compound.

Synthetic MethodReagentsSolventConditionsIsolated YieldScaleReference
Batch2-Adamantanone, Ethynylmagnesium BromideTHFStandard batch conditionsNot explicitly stated, but issues with reversibility notedLab scale durham.ac.uk
Flow (Initial)2-Adamantanone, Ethynylmagnesium BromideTHF-20°C, cryo-flow reactor~50%10 mmol researchgate.net
Flow (Optimized)2-Adamantanone, Ethynylmagnesium BromideTHF40°C, 14 mL reactor coil80%0.30 mol researchgate.net
Flow (Refined)2-Adamantanone, Ethynylmagnesium BromideTHFContinuous flow with inline quenching90%0.66 mol researchgate.netdurham.ac.uk

Advanced Structural Elucidation and Crystallographic Analysis of 2 Ethynyladamantan 2 Ol

Neutron Diffraction Studies of 2-Ethynyladamantan-2-ol Crystal Structure

Neutron diffraction has been a pivotal technique in the definitive structural characterization of this compound, primarily due to its superior ability to accurately locate hydrogen atom positions. acs.orgdur.ac.uk An early X-ray crystallographic study had suggested the presence of certain hydrogen bonds, but it was the first-of-its-kind neutron diffraction analysis that provided unequivocal confirmation and precise geometric details of the intricate hydrogen bonding network. acs.orgacs.org The crystal structure was found to contain two symmetry-independent molecules, denoted as A and B, which are linked in a specific and complex manner. acs.org

Unveiling O-H…π Hydrogen Bonding Geometries and Topologies

The neutron diffraction analysis provided the first definitive experimental evidence and detailed geometry of an O-H…π hydrogen bond in this system. acs.orgacs.org This unusual interaction occurs between the hydroxyl group of molecule A and the π-electron cloud of the ethynyl (B1212043) (alkyne) group of an adjacent molecule A. acs.org The study revealed that this bond is remarkably short and linear. The hydrogen atom of the hydroxyl group points directly towards the midpoint of the carbon-carbon triple bond, rather than towards either of the individual alkyne carbon atoms. acs.orgacs.org This precise localization of the hydrogen atom was a critical finding only achievable through neutron diffraction, as X-ray diffraction methods are less reliable for light atoms like hydrogen. acs.org

Table 1: Geometric Parameters of the O-H…π Hydrogen Bond from Neutron Diffraction acs.orgacs.org

InteractionDonor-Acceptor Distance (Å)Hydrogen-Acceptor Distance (Å)Donor-H-Acceptor Angle (°)
O(A)-H...X(π)3.2212.258179.0

X(π) represents the midpoint of the C≡C triple bond.

Characterization of O-H…O and C-H…O Hydrogen Bonding Networks

Beyond the novel O-H…π interaction, the crystal structure of this compound is further stabilized by more conventional hydrogen bonds. The two independent molecules, A and B, are linked by a standard O-H…O hydrogen bond. acs.org Additionally, the analysis identified an exceptionally short and linear C-H…O hydrogen bond. acs.orgacs.org This bond involves the acetylenic C-H group of molecule B and the hydroxyl oxygen of molecule A. The notable strength and linearity of this C-H…O bond are thought to arise from a cooperative effect with the adjacent O-H…O hydrogen bond within the same structural motif. acs.orgacs.org

Table 2: Key Hydrogen Bond Geometries in Crystalline this compound (Neutron Data) acs.orgacs.org

Bond TypeDonorAcceptorD...A (Å)H...A (Å)D-H...A (°)
O-H…OO(B)-HO(A)2.8091.838171.1
C-H…OC(B)-HO(B)3.2982.227178.1
O-H…πO(A)-Hπ(A)3.2212.258179.0

Identification and Role of Supramolecular Synthons in Crystalline this compound

The specific and recurring patterns of intermolecular interactions in this compound lead to the formation of well-defined supramolecular synthons. acs.orgacs.org Supramolecular synthons are robust spatial arrangements of intermolecular interactions that define the recognition and assembly of molecules in the solid state. acs.orgrsc.org

In this crystal, the primary structural motif is a tetrameric loop synthon. This loop is composed of alternating molecules A and B, linked by a combination of O-H…O and C-H…O hydrogen bonds. acs.org This robust tetrameric unit acts as a fundamental building block of the crystal. These tetrameric synthons then arrange in the crystal lattice such that they are translated along a crystallographic axis, which facilitates the formation of the O-H…π hydrogen bonds between adjacent A molecules from different tetramers. acs.org This hierarchical assembly, from individual molecules to synthons and finally to the full crystal structure, demonstrates a sophisticated level of molecular self-organization. acs.org

X-ray Crystallography and Complementary Diffraction Techniques for Structural Insights

While neutron diffraction was essential for the precise details of the hydrogen bonding, the initial structural hypothesis was developed from X-ray crystallography. acs.orgdur.ac.uk X-ray diffraction is a powerful and widely used technique for determining the three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of the atoms. anton-paar.com

Comprehensive Analysis of Conformational Landscape and Molecular Packing in this compound

The conformational landscape of this compound in the solid state is defined by the existence of the two symmetry-independent molecules, A and B. acs.org Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.comlibretexts.org In the crystal, molecules A and B represent two distinct conformations that are "frozen" in the lattice.

Advanced Spectroscopic Investigations of 2 Ethynyladamantan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. For 2-ethynyladamantan-2-ol, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that can be assigned to the distinct protons in the molecule. The spectrum typically shows a singlet for the hydroxyl (-OH) proton, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. Another key singlet corresponds to the acetylenic proton (≡C-H). The adamantane (B196018) cage, with its multiple methylene (B1212753) (-CH₂) and methine (-CH) groups, gives rise to a complex series of multiplets in the aliphatic region of the spectrum. The integration of these signals confirms the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the molecular structure. Distinct signals are observed for the two acetylenic carbons, with the quaternary carbon attached to the adamantane cage appearing at a different chemical shift from the terminal, protonated acetylenic carbon. The carbinol carbon (C-OH) also shows a characteristic signal. The remaining signals correspond to the carbons of the adamantane framework, and their chemical shifts are determined by their position relative to the ethynyl (B1212043) and hydroxyl substituents.

A study reporting the synthesis of this compound provided the following NMR data, which illustrates the typical chemical shifts observed for this compound. durham.ac.uk

Table 1: Representative ¹H and ¹³C NMR Data for this compound in [D₆]DMSO durham.ac.uk

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H5.35s-OH
¹H3.30s≡C-H
¹H2.14–2.02mAdamantane CH
¹H1.82–1.62mAdamantane CH₂
¹H1.46–1.41mAdamantane CH₂
¹³C89.6-C ≡C-H
¹³C74.2-C≡C -H
¹³C70.2-C -OH
¹³C37.8-Adamantane C
¹³C37.2-Adamantane C
¹³C34.6-Adamantane C

Note: The assignments for the adamantane protons and carbons are complex and typically require advanced 2D NMR techniques for definitive correlation.

Vibrational Spectroscopy: Infrared and Raman Analysis of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the types of chemical bonds present and their environment, making them ideal for identifying functional groups and studying intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. A prominent, often broad, band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The broadening of this peak is indicative of hydrogen bonding. A sharp, weaker absorption typically appears around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch gives rise to a weak to medium absorption in the 2100-2260 cm⁻¹ region. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions arising from C-C bond stretching and C-H bond bending vibrations of the adamantane cage, which are unique to the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a symmetric and polarizable bond, often gives a strong signal in the Raman spectrum, which can be more intense than in the IR spectrum. The symmetric vibrations of the adamantane cage are also typically Raman active.

Vibrational spectroscopy has been instrumental in demonstrating the presence of strong intermolecular interactions in crystalline this compound, specifically an unusual O-H···π hydrogen bond between the hydroxyl group and the alkyne of a neighboring molecule, as well as a ≡C-H···O interaction. acs.org

Table 2: Representative Vibrational Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Intensity
O-H (Alcohol)Stretching (H-bonded)3200 - 3600WeakStrong, Broad (IR)
≡C-H (Alkyne)Stretching~3300StrongSharp
C≡C (Alkyne)Stretching2100 - 2260StrongWeak to Medium (IR)
C-H (Alkane)Stretching2850 - 3000StrongStrong
C-O (Alcohol)Stretching1000 - 1260WeakStrong (IR)

Note: This table provides typical frequency ranges for the functional groups present. The exact frequencies can vary based on the molecular environment and physical state.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, it is possible to deduce a unique molecular formula.

For this compound (C₁₂H₁₆O), the theoretical exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the ions for analysis.

Table 3: Example HRMS Data for a Dimer of this compound mdpi.com

Ion Molecular Formula Calculated m/z Found m/z
[C₂₄H₂₉O]⁺C₂₄H₂₉O333.2213333.2223

Note: The data corresponds to the [M-OH]⁺ ion of the dimer.

Application of Advanced Spectroscopic Methodologies in Molecular Characterization

The comprehensive characterization of this compound relies on the synergistic application of multiple advanced spectroscopic methods. While each technique provides valuable pieces of the structural puzzle, it is their combined interpretation that affords a complete picture of the molecule's structure and behavior.

The initial identification and confirmation of the covalent framework are achieved through ¹H and ¹³C NMR. The connectivity between protons and carbons can be unequivocally established using two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).

Vibrational spectroscopies (IR and Raman) are not only used to confirm the presence of key functional groups (hydroxyl and ethynyl) but are also crucial for investigating non-covalent interactions. The study of frequency shifts, particularly of the O-H and ≡C-H stretching bands, provides strong evidence for hydrogen bonding. In the case of this compound, these techniques have been pivotal in identifying the unusual O-H···π interaction that dictates its solid-state packing. acs.org

High-resolution mass spectrometry provides the definitive confirmation of the molecular formula, a critical piece of data for any newly synthesized or characterized compound. The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, techniques such as neutron diffraction have been used in conjunction with spectroscopic data to precisely locate the hydrogen atoms and provide definitive geometric parameters for the hydrogen bonds present in the crystalline state of this compound. acs.org This integrated approach, combining solution-state NMR, solid-state vibrational spectroscopy, mass spectrometry, and diffraction methods, exemplifies the power of modern analytical chemistry in achieving a deep understanding of molecular structure and intermolecular forces.

Theoretical and Computational Studies on 2 Ethynyladamantan 2 Ol

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful quantum chemical methods used to model molecular systems from first principles, without the need for empirical parameters. ethz.chgoogle.com These calculations are crucial for determining optimized geometries, vibrational frequencies, and electronic properties of molecules like 2-ethynyladamantan-2-ol. DFT methods, in particular, offer a favorable balance between computational cost and accuracy, making them suitable for studying relatively large molecules. rsc.orgacs.org

Quantum Chemical Characterization of Hydrogen Bonding Interactions

The crystal structure of this compound is characterized by a complex network of hydrogen bonds. acs.orgmdpi.com Neutron diffraction analysis has been pivotal in precisely locating the hydrogen atoms and confirming the presence of three distinct types of hydrogen bonds: a conventional O-H···O interaction, and two unconventional interactions, an O-H···π bond with the ethynyl (B1212043) group and a C-H···O bond. acs.orgmdpi.com

Computational methods can quantify the strength and nature of these interactions. DFT calculations, often employing functionals like B3LYP or PBE0 with appropriate basis sets (e.g., 6-311++G(d,p)), can be used to model these hydrogen-bonded dimers or clusters. youtube.comnih.gov The calculations can determine interaction energies, corrected for basis set superposition error (BSSE), to rank the relative strengths of the O-H···O, O-H···π, and C-H···O bonds.

A key experimental finding is the geometry of the O-H···π interaction, where the O-H vector points towards the midpoint of the C≡C triple bond. acs.org The geometric parameters for these interactions, as determined by neutron diffraction, provide a benchmark for computational models.

Table 1: Hydrogen Bond Geometries in Crystalline this compound (from Neutron Diffraction Data acs.orgmdpi.com)
Hydrogen Bond TypeD-H···AD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)
O-H···OO1'-H13'···O12.8131.845175.9
O-H···πO-H···C≡C3.221 (O···X)2.258 (H···X)179.0 (O-H···X)
C-H···OC11-H11···O1'3.2422.290171.1

D: Donor atom, A: Acceptor atom/group, X: Midpoint of the C≡C bond.

Electronic Structure and Bonding Analysis (e.g., Quantum Theory of Atoms in Molecules)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. researchgate.netchemrxiv.org This analysis can be applied to the DFT-calculated electron density of this compound to investigate the nature of its covalent and hydrogen bonds.

In QTAIM, the presence of a bond path between two atoms and a corresponding bond critical point (BCP) is an indicator of an interaction. The properties at the BCP, such as the electron density (ρ(r)bcp) and its Laplacian (∇²ρ(r)bcp), reveal the nature of the bond. For the hydrogen bonds in this compound, QTAIM analysis would be expected to show:

O-H···O Interaction : A relatively high ρ(r)bcp and a positive ∇²ρ(r)bcp, characteristic of strong, closed-shell interactions.

O-H···π and C-H···O Interactions : Lower values of ρ(r)bcp compared to the O-H···O bond, indicative of weaker interactions. rsc.org

The following table illustrates the kind of data that a QTAIM analysis would yield for the hydrogen bonds in the system.

Table 2: Illustrative QTAIM Parameters for Hydrogen Bonds in this compound at the Bond Critical Point (BCP)
Hydrogen BondElectron Density, ρ(r)bcp (a.u.)Laplacian of Electron Density, ∇²ρ(r)bcp (a.u.)Interaction Type
O-H···O~0.025 - 0.040PositiveStrong, closed-shell
O-H···π~0.010 - 0.020PositiveWeak, closed-shell
C-H···O~0.008 - 0.015PositiveWeak, closed-shell

These are representative values based on typical hydrogen bond strengths.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. chemrxiv.orgnih.gov An MD simulation of this compound, either in the solid state or in solution, could reveal important information about its conformational flexibility and the stability of its hydrogen-bonding networks. researchgate.net

For a solid-state simulation, the initial coordinates would be taken from the experimental crystal structure. The simulation would show the thermal motion of the atoms and the persistence of the hydrogen bond network at different temperatures. Key analyses would include:

Radial Distribution Functions (RDFs) : To analyze the probability of finding atoms at a certain distance from each other, confirming the average bond distances observed in the static crystal structure.

Hydrogen Bond Lifetime Analysis : To quantify the stability of the O-H···O, O-H···π, and C-H···O bonds by calculating their average lifetimes.

Simulations in a solvent (e.g., water or a non-polar solvent) would explore the conformational preferences of the molecule and the competition between intramolecular and intermolecular (solute-solvent) hydrogen bonding.

Table 3: Potential Outputs from a Molecular Dynamics Simulation of this compound in the Solid State
Analysis TypeParameterIllustrative Finding
Radial Distribution Functiong(r) for O···O distance in O-H···O bondPeak centered around 2.8-2.9 Å
g(r) for H···π distance in O-H···π bondPeak centered around 2.2-2.4 Å
Hydrogen Bond DynamicsAverage lifetime of O-H···O bondCould be on the order of tens to hundreds of picoseconds
Average lifetime of O-H···π bondLikely shorter than the O-H···O bond, indicating greater flexibility

Predictive Modeling of Molecular Conformations and Reactivity

Computational modeling can predict the most stable conformations of this compound and provide insights into its chemical reactivity. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds, primarily the torsion angle of the hydroxyl group. While the adamantane (B196018) cage is rigid, the orientation of the ethynyl and hydroxyl groups can be explored to find the global energy minimum.

Conceptual DFT provides a framework for predicting reactivity through global reactivity descriptors. mdpi.comyoutube.com These are calculated from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity. nih.gov

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors would help in predicting how this compound might behave in different chemical reactions, for instance, whether the ethynyl group is more likely to act as a nucleophile or an electrophile under specific conditions.

Table 4: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT
DescriptorFormulaPredicted Significance
HOMO EnergyEHOMOLocalized on the π-system of the ethynyl group, indicating it as a site for electrophilic attack.
LUMO EnergyELUMOIndicates the region susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOA relatively large gap would suggest high kinetic stability.
Chemical Hardness (η)(ELUMO - EHOMO) / 2Quantifies the molecule's resistance to deformation of its electron cloud.
Electrophilicity Index (ω)μ² / (2η)Provides a measure of the stabilization in energy when the system acquires additional electronic charge.

Chemical Reactivity and Mechanistic Pathways of 2 Ethynyladamantan 2 Ol

Reactions Involving the Terminal Alkyne Moiety of 2-Ethynyladamantan-2-ol

The terminal alkyne group (C≡C-H) is a versatile functional handle for carbon-carbon bond formation and cycloaddition reactions.

One of the primary reactions of the terminal alkyne is oxidative homocoupling, often achieved through Glaser or Hay coupling conditions. organic-chemistry.orgwikipedia.org Research has demonstrated that this compound can undergo such a transformation. Using a catalytic system composed of copper(I) chloride (CuCl), tetramethylethylenediamine (TMEDA), and carbon tetrachloride (CCl₄) as the oxidant, this compound dimerizes to form a symmetrical 1,3-diyne. mdpi.com This reaction proceeds in good yield, highlighting the accessibility of the terminal alkyne for coupling despite the steric bulk of the adjacent adamantyl group. mdpi.com

Table 1: Dimerization of this compound
Starting MaterialReaction ConditionsProductYieldReference
This compoundCCl₄-TMEDA-CuCl, Methanol2,2'-(Buta-1,3-diyne-1,4-diyl)bis(adamantan-2-ol)71% mdpi.com

Furthermore, the ethynyl (B1212043) group is a known participant in various cycloaddition reactions. smolecule.com For instance, related sterically hindered ethynyl alcohols have been shown to undergo 1,3-dipolar cycloadditions with nitrile oxides to furnish isoxazole-containing derivatives. researchgate.net While specific examples for this compound are not extensively detailed in the literature, its structural similarity to reactive analogs suggests its potential use in [2+2], [4+2], and 1,3-dipolar cycloadditions to construct more complex heterocyclic systems. smolecule.comresearchgate.netresearchgate.net

Derivatization Reactions of the Hydroxyl Functional Group

The tertiary hydroxyl group at the C-2 position is a key site for functionalization, primarily through reactions that proceed via a stabilized tertiary adamantyl carbocation.

The most notable derivatization is the Ritter reaction, which converts tertiary alcohols into N-alkyl amides. wikipedia.org When this compound is treated with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid like sulfuric acid, it undergoes facile conversion. researchgate.net The reaction yields the corresponding N-acetyl amide, 2-acetylamino-2-ethynyladamantane, as the major product. researchgate.netresearchgate.net This transformation underscores the stability of the intermediate adamantyl carbocation, which readily forms upon protonation and elimination of the hydroxyl group. researchgate.netnrochemistry.com

Direct conversion of the tertiary hydroxyl group into ethers and esters provides another avenue for derivatization.

Esterification: The formation of esters from this compound is straightforward. The compound can be acetylated to produce 2-ethynyladamantan-2-yl acetate (B1210297). smolecule.com This is typically achieved using standard acylating agents like acetyl chloride or acetic anhydride (B1165640) under basic conditions. smolecule.com

Table 2: Esterification of this compound
Starting MaterialReagentProductReference
This compoundAcetyl chloride or Acetic anhydride2-Ethynyladamantan-2-yl acetate smolecule.com

Etherification: The synthesis of ethers from sterically hindered tertiary alcohols is challenging. However, modern synthetic methods offer viable strategies. Photoinduced O–H bond insertion reactions have been shown to be effective for the etherification of demanding tertiary alcohols, including adamantane (B196018) derivatives, and are compatible with the presence of an alkyne moiety. nih.gov Another approach involves the transition-metal-free arylation of tertiary alcohols using diaryliodonium salts, which allows for the formation of highly congested alkyl aryl ethers from propargylic alcohols. acs.org

Investigation of Adamantane Cage Functionalization and Substitution Patterns

While the adamantane cage is generally characterized by its high stability and inertness, certain reaction conditions can induce functionalization or rearrangement, particularly when a reactive center is located on the framework.

A significant finding in the chemistry of this compound is the observation of a skeletal rearrangement during the Ritter reaction. researchgate.net Alongside the expected product, a minor product, identified as 1-acetylamino-2-acetyladamantane, is also formed. researchgate.net The formation of this compound necessitates a rearrangement of the adamantane carbon skeleton, representing a direct functionalization and substitution of the cage itself, moving beyond the initial C-2 position. researchgate.netmvpsvktcollege.ac.in

Table 3: Product Distribution in the Ritter Reaction of this compound
ProductStructureProduct TypeRatioReference
2-Acetylamino-2-ethynyladamantaneAdamantane cage intactMajor Product20:1 researchgate.net
1-Acetylamino-2-acetyladamantaneRearranged cageMinor Product

This type of transformation is characteristic of carbocation-mediated processes within rigid cage systems, where a 1,2-hydride or alkyl shift (a Wagner-Meerwein rearrangement) can occur to relieve strain or form a more stable intermediate before being trapped by a nucleophile. jkchemical.com

Mechanistic Studies of this compound Transformations

Mechanistic investigations provide insight into the pathways governing the reactivity of this compound. The Ritter reaction serves as a prime example for studying these pathways.

The reaction is initiated by the protonation of the tertiary hydroxyl group by a strong acid, forming a good leaving group (water). nrochemistry.comjkchemical.com Subsequent departure of water generates a classical tertiary carbocation at the C-2 position of the adamantane skeleton. researchgate.net This adamantyl cation is relatively stable due to the geometry of the cage structure. The lone pair of the nitrogen atom in acetonitrile then acts as a nucleophile, attacking the electrophilic carbocation to form a nitrilium ion intermediate. wikipedia.org Finally, hydrolysis of the nitrilium ion during aqueous workup yields the stable N-alkyl amide product. organic-chemistry.org

The formation of the minor rearrangement product, 1-acetylamino-2-acetyladamantane, is explained by a competing mechanistic pathway. Following the formation of the initial C-2 carbocation, a Wagner-Meerwein rearrangement can occur. mvpsvktcollege.ac.injkchemical.com This involves a 1,2-shift of an adjacent C-C bond of the adamantane framework, leading to a new carbocationic intermediate which is then trapped by the nitrile and subsequently hydrolyzed.

Reaction Kinetics: While detailed kinetic studies providing rate constants for reactions of this compound are scarce, the product distribution from certain reactions offers insight into kinetic control. In the Ritter reaction, the formation of 2-acetylamino-2-ethynyladamantane and 1-acetylamino-2-acetyladamantane in a 20:1 ratio indicates that the rate of nucleophilic attack by acetonitrile on the initial C-2 carbocation is significantly faster than the rate of the skeletal rearrangement. researchgate.net This suggests that the direct substitution product is kinetically favored over the rearrangement product.

Stereochemical Considerations: this compound is an achiral molecule. However, stereochemistry becomes a crucial consideration in its reactions. The formation of the tertiary carbocation at the C-2 position results in a planar, sp²-hybridized center. researchgate.net If a reaction were to introduce a new stereocenter at this position, the nucleophilic attack could occur from either face of the planar carbocation, which would typically lead to a racemic mixture of enantiomers. In the case of the major Ritter product (2-acetylamino-2-ethynyladamantane), the product itself is achiral. The rearrangement pathway to form 1-acetylamino-2-acetyladamantane creates new chiral centers, and this reaction would be expected to produce a mixture of diastereomers. The stereospecificity of potential cycloaddition reactions involving the alkyne would be governed by the concerted or stepwise nature of the mechanism and the geometry of the approach of the reacting partner. researchgate.net

Derivatization Strategies and Molecular Modifications of 2 Ethynyladamantan 2 Ol

Synthesis of Novel 2-Ethynyladamantan-2-ol Derivatives

The primary sites for derivatization on this compound are the tertiary alcohol and the terminal alkyne. These groups serve as synthetic handles to introduce a wide range of new functionalities.

Alkyl and Aryl Substitutions on the Adamantane (B196018) Core

Direct C–H functionalization to append alkyl or aryl groups onto the adamantane cage of a pre-existing this compound molecule is a challenging synthetic transformation and is not a commonly reported strategy. Such modifications are typically accomplished by employing a pre-functionalized adamantane starting material, such as a substituted 2-adamantanone (B1666556), prior to the introduction of the ethynyl (B1212043) group.

However, the field of C–H activation is rapidly advancing, providing potential, albeit currently underexplored, pathways for such direct modifications. magtech.com.cnwikipedia.orgnih.gov These methods often rely on transition-metal catalysts that can selectively cleave a carbon-hydrogen bond and replace it with a new carbon-carbon or carbon-heteroatom bond. magtech.com.cnwikipedia.org Applying such strategies could, in principle, allow for the late-stage introduction of alkyl or aryl moieties onto the adamantane scaffold of this compound.

Introduction of Heteroatom-Containing Moieties

The introduction of heteroatoms is a more common and direct derivatization strategy, primarily targeting the reactive hydroxyl group.

Esterification: The tertiary alcohol can undergo esterification to introduce oxygen-containing moieties. A standard method involves reacting this compound with an acyl chloride, such as acetyl chloride, or an acid anhydride (B1165640) to form the corresponding ester, for example, 2-ethynyladamantan-2-yl acetate (B1210297). smolecule.comchemguide.co.uk This reaction effectively converts the hydrogen-bond-donating hydroxyl group into a hydrogen-bond-accepting ester group.

Ritter Reaction: Nitrogen-containing functional groups can be introduced via the Ritter reaction. organic-chemistry.org In this acid-catalyzed reaction, the tertiary alcohol generates a stable carbocation which is then attacked by the nitrogen of a nitrile, like acetonitrile (B52724) or benzonitrile. organic-chemistry.orgdurham.ac.uk Subsequent hydrolysis yields an N-substituted amide derivative. organic-chemistry.org Studies on this compound and related structures show they are suitable substrates for this transformation, leading to acetylamino and other amide derivatives. smolecule.comscispace.comresearchgate.net The reaction can be conducted in flow-chemistry setups, which can improve yields and simplify purification compared to traditional batch processing. durham.ac.uk

The following table summarizes key derivatization reactions targeting the functional groups of this compound.

Reaction Type Target Group Reagents Resulting Functional Group Reference(s)
EsterificationHydroxylAcetic anhydride or Acetyl chlorideAcetate Ester smolecule.com
Ritter ReactionHydroxylAcetonitrile, Sulfuric AcidN-acetylamino (Amide) smolecule.comdurham.ac.ukscispace.com
Alkyne ReactionsEthynylVarious (e.g., for cycloadditions)Functionalized Alkyne/Heterocycles smolecule.com

Structural Design Principles for Modified this compound Compounds

The modification of this compound is guided by principles aimed at systematically altering its molecular properties, particularly its ability to form specific, predictable non-covalent interactions. The design of new derivatives leverages the unique combination of a rigid, sterically demanding adamantane cage with the electronically distinct hydroxyl and ethynyl groups.

The core design principles include:

Modulation of Hydrogen Bonding: A primary design goal is to control hydrogen bonding patterns. Converting the hydroxyl group—a strong hydrogen bond donor and acceptor—into an ester or ether eliminates its donor capability, fundamentally altering the supramolecular structures that can be formed. smolecule.com Conversely, introducing amide functionalities via the Ritter reaction provides a new hydrogen bond donor (the N-H group), which can direct crystal packing in different ways. durham.ac.uk

Leveraging the Rigid Scaffold: The adamantane group acts as a stiff, three-dimensional scaffold. Its rigidity ensures that the geometric relationship between appended functional groups is well-defined. This predictability is crucial for crystal engineering, where the goal is to design molecules that self-assemble into desired crystalline architectures.

Exploiting the Ethynyl π-System: The ethynyl group is not only a reactive handle for further synthesis but also an active participant in non-covalent interactions. smolecule.com It can act as a weak hydrogen bond acceptor, most notably in the O-H···π interaction observed in the parent molecule. acs.orgacs.org Derivatives can be designed to enhance or disrupt this interaction, or to use the alkyne in other interactions like π-π stacking if aromatic groups are introduced nearby.

Influence of Structural Modifications on Intermolecular Interaction Profiles

Structural modifications to this compound have a profound impact on its intermolecular interaction profile, leading to different supramolecular assemblies. The baseline for these comparisons is the crystal structure of the parent compound, which has been meticulously studied using neutron diffraction. acs.orgdur.ac.uk

The analysis of this compound revealed a complex network of weak hydrogen bonds. dur.ac.uk Crucially, it provided the first neutron diffraction confirmation of an O-H···π hydrogen bond, where the hydroxyl group's hydrogen points directly toward the center of the ethynyl group's triple bond. acs.orgacs.org The crystal structure is further stabilized by more conventional O-H···O and C-H···O hydrogen bonds, which link molecules into defined arrangements known as supramolecular synthons. acs.orgresearchgate.netresearchgate.net

Derivatization fundamentally alters this intricate balance of forces:

Esterification: Converting the hydroxyl group to an acetate group, forming 2-ethynyladamantan-2-yl acetate, removes the strong O-H hydrogen bond donor. This eliminates both the O-H···O and the unique O-H···π interactions that define the parent structure. The resulting molecule would rely on weaker C-H···O interactions and van der Waals forces to direct its crystal packing, leading to a completely different supramolecular structure.

Amide Formation: The Ritter reaction converts the hydroxyl group into an amide. While this also removes the O-H donor, it introduces a new N-H donor. This N-H group can form strong hydrogen bonds with acceptors like the carbonyl oxygen of a neighboring molecule, creating robust new synthons that would dictate a different packing arrangement.

Introduction of Aromatic Groups: If aryl groups were introduced, either on the adamantane core or by derivatizing the ethynyl group, π-π stacking interactions could become a significant structure-directing force, competing with or complementing the existing hydrogen bond network. nih.gov

The table below contrasts the intermolecular interaction capabilities of this compound with one of its simple derivatives.

Compound Key Intermolecular Interactions Present Potential Supramolecular Motifs Reference(s)
This compoundO-H···O, O-H···π, C-H···OHydrogen-bonded chains and networks acs.orgacs.orgdur.ac.uk
2-Ethynyladamantan-2-yl acetateC-H···O, van der Waals forcesPacking dominated by shape and weak C-H···O interactions smolecule.com

Ultimately, each structural modification provides a tool to rationally engineer the intermolecular forces, allowing for the design of materials with tailored solid-state structures based on the versatile this compound framework.

Applications of 2 Ethynyladamantan 2 Ol in Advanced Chemical Research

Utility as a Model System for Weak Hydrogen Bond Investigations

The stereochemically well-defined framework of 2-ethynyladamantan-2-ol provides an excellent platform for the study of weak and non-conventional hydrogen bonds, particularly O-H…π interactions. The rigid adamantane (B196018) cage restricts conformational flexibility, which helps in isolating and quantifying the subtle energetic and geometric effects of these interactions.

Contributions to the Fundamental Understanding of O-H…π Interactions

The intramolecular arrangement of the hydroxyl (-OH) group and the ethynyl (B1212043) (C≡CH) group in this compound is conducive to the formation of an O-H…π hydrogen bond. In this interaction, the hydroxyl group acts as a hydrogen bond donor, and the π-electron cloud of the carbon-carbon triple bond serves as the acceptor.

Spectroscopic studies on analogous tertiary propargyl alcohols provide strong evidence for such intramolecular interactions. A key indicator is the shift in the O-H stretching frequency in infrared (IR) spectroscopy. The presence of an O-H…π interaction typically leads to a red shift (a shift to lower wavenumbers) of the O-H stretching band, indicating a weakening of the O-H bond. The magnitude of this shift can be correlated with the strength of the interaction.

While specific experimental data for this compound is not extensively documented in publicly available literature, studies on similar systems, such as the propargyl alcohol dimer, have provided valuable insights into the nature of O-H…π interactions. aip.orgsemanticscholar.orgresearchgate.netias.ac.in In the gas phase, the propargyl alcohol dimer is stabilized by a combination of three different types of hydrogen bonds, including an O-H…π interaction. aip.orgsemanticscholar.orgresearchgate.netias.ac.in

Table 1: Types of Hydrogen Bonds Observed in the Propargyl Alcohol Dimer
Hydrogen Bond TypeDonorAcceptorSignificance
O-H…OHydroxyl GroupOxygen of another Hydroxyl GroupConventional strong hydrogen bond.
O-H…πHydroxyl Groupπ-electron cloud of the Ethynyl GroupWeak hydrogen bond contributing to the overall stability of the dimer. aip.orgsemanticscholar.orgresearchgate.netias.ac.in
C-H…πAcetylenic C-Hπ-electron cloud of another Ethynyl GroupWeak hydrogen bond further stabilizing the complex. aip.orgsemanticscholar.orgresearchgate.netias.ac.in

The rigid adamantane scaffold in this compound would serve to lock the hydroxyl and ethynyl groups in a favorable orientation for intramolecular O-H…π interaction, making it an ideal candidate for detailed spectroscopic and computational analysis to further elucidate the fundamental principles of these weak, yet significant, molecular forces.

Role as a Precursor in the Synthesis of Complex Adamantane-Based Molecules

The adamantane skeleton is a highly valued building block in organic synthesis due to its rigidity, thermal stability, and three-dimensional geometry. mdpi.com The presence of both a hydroxyl and an ethynyl group in this compound makes it a versatile bifunctional precursor for the synthesis of more complex and functionally diverse adamantane-based molecules.

Development of Functionally Diverse 3D Building Blocks for Organic Synthesis

The hydroxyl and ethynyl groups of this compound can be selectively functionalized, allowing for the stepwise construction of intricate molecular architectures. The tertiary alcohol can be converted into a variety of other functional groups, such as halides or esters, or it can be used as a handle for attachment to other molecules. The terminal alkyne is a particularly versatile functional group that can participate in a wide range of chemical transformations, including:

Click Chemistry: The ethynyl group can readily undergo copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form stable triazole rings, a cornerstone of click chemistry for linking molecular fragments.

Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between the terminal alkyne and aryl or vinyl halides, enabling the construction of extended conjugated systems.

Addition Reactions: The triple bond can undergo various addition reactions, leading to the formation of alkenes or alkanes with defined stereochemistry.

Alkynylation Reactions: The terminal alkyne can be deprotonated to form an acetylide, which can then act as a nucleophile in reactions with electrophiles such as aldehydes, ketones, or alkyl halides.

The rigid adamantane core ensures that the functional groups introduced are held in a well-defined spatial arrangement, making these molecules valuable as scaffolds in medicinal chemistry and materials science. For instance, the adamantane cage can be used to present multiple pharmacophores in a specific orientation for enhanced binding to biological targets.

Contributions to Supramolecular Assembly Design and Materials Science Research

The lipophilic nature and rigid structure of the adamantane moiety make it an excellent guest for various molecular hosts in supramolecular chemistry. This property, combined with the functional handles present in this compound, allows for its use in the design of self-assembling systems and advanced materials.

The adamantane group is well-known for its strong association with the hydrophobic cavities of cyclodextrins and cucurbiturils, forming stable host-guest inclusion complexes. mdpi.com This interaction is a powerful tool for driving the self-assembly of molecules in aqueous environments.

Table 2: Host-Guest Interactions of Adamantane Derivatives
Host MoleculeDriving Force for ComplexationPotential Applications
β-CyclodextrinHydrophobic interactions between the adamantane cage and the cyclodextrin (B1172386) cavity.Drug delivery, molecular recognition, and self-healing materials. mdpi.com
Cucurbit[n]urilsHydrophobic and ion-dipole interactions.Molecular machines, sensors, and controlled release systems.

By incorporating this compound into larger molecules or polymers, the adamantane unit can act as a recognition motif to direct the assembly of these macromolecules into well-defined supramolecular structures such as micelles, vesicles, or hydrogels. researchgate.net The hydroxyl and ethynyl groups on the periphery of the adamantane cage can then be used to introduce further functionality. For example, the hydroxyl group can form hydrogen bonds to strengthen the supramolecular assembly, while the ethynyl group can be used for post-assembly modification via click chemistry to introduce reporter molecules or cross-linking agents. This approach allows for the creation of "smart" materials with tunable properties for applications in areas such as tissue engineering, sensing, and catalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.